molecular formula C14H11ClN2 B14129707 2-(3-Chlorobenzyl)-1H-benzo[d]imidazole

2-(3-Chlorobenzyl)-1H-benzo[d]imidazole

Cat. No.: B14129707
M. Wt: 242.70 g/mol
InChI Key: IQJMWFVIAPBMBL-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzyl)-1H-benzo[d]imidazole is a halogenated benzimidazole derivative characterized by a 3-chlorobenzyl substituent at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological, antimicrobial, and material science applications.

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-1H-benzimidazole

InChI

InChI=1S/C14H11ClN2/c15-11-5-3-4-10(8-11)9-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17)

InChI Key

IQJMWFVIAPBMBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of phosphoric acid as a catalyst under mild conditions, which offers the advantages of short reaction times and high yields .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts and solvents is also a focus to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzyl)-1H-benzo[d]imidazole involves its interaction with biological macromolecules. It can intercalate into DNA, thereby inhibiting DNA replication and transcription. This leads to the cessation of cell division and induces apoptosis in cancer cells . The compound also interacts with various enzymes and receptors, modulating their activity and leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The 3-chlorobenzyl group in the target compound contrasts with bulkier substituents (e.g., 3,5-dichlorobenzyl in 11 ) or heteroaromatic groups (e.g., pyridin-2-ylmethyl in 19 ), which may alter steric and electronic interactions .
  • Halogen positioning (e.g., 3-chloro vs. 4-fluoro in 3j ) influences molecular recognition, as seen in GABA-A receptor affinity studies .

Physicochemical Properties

Nuclear magnetic resonance (NMR) and mass spectrometry data reveal substituent-dependent electronic environments:

Table 2: NMR Chemical Shifts of Benzimidazole Derivatives
Compound 1H NMR δ (ppm) Key Peaks LCMS (m/z) Reference
2-(3-Chlorobenzyl)-1H-benzo[d]imidazole Aromatic H: 7.2–7.8 (m) 293 [M+H]+
2-(4-Fluorophenyl)-1H-benzo[d]imidazole (3j) Fluorophenyl H: 7.1–7.6 (m) 227 [M+H]+
2-(4-Chlorophenyl)-1H-benzo[d]imidazole (3k) Chlorophenyl H: 7.3–7.9 (m) 243 [M+H]+

Key Observations :

  • The 3-chlorobenzyl group induces distinct aromatic splitting patterns compared to para-substituted analogs (e.g., 3j , 3k ) .
  • Electron-withdrawing groups (e.g., Cl, F) enhance stability and influence ionization in mass spectrometry .
Antimicrobial and Anticancer Profiles
  • Antimicrobial Activity: 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole (3n) exhibits superior antimycobacterial activity compared to quinazolinone analogs, highlighting the importance of the imidazole core . Indolylbenzoimidazoles (e.g., 3aq) show potent activity against MRSA and C. albicans biofilms .
  • Receptor Affinity : Substitution at the 5-position of the benzimidazole core (e.g., methyl group) reduces GABA-A receptor binding, while 2-(4-fluorophenyl)-1H-benzo[d]imidazole (3j) mimics zolpidem’s interactions .

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